Comprehensive Physicochemical Profiling of 2-(Morpholin-4-yl)-2-(oxolan-3-yl)ethan-1-amine
Comprehensive Physicochemical Profiling of 2-(Morpholin-4-yl)-2-(oxolan-3-yl)ethan-1-amine
The following technical guide provides an in-depth physicochemical and synthetic analysis of 2-(Morpholin-4-yl)-2-(oxolan-3-yl)ethan-1-amine , a specialized heterocyclic building block.
Executive Summary
2-(Morpholin-4-yl)-2-(oxolan-3-yl)ethan-1-amine (Formula:
This guide details the compound's physicochemical behavior, synthetic accessibility via the Strecker-Reduction protocol, and its application as a fragment for kinase and GPCR drug discovery.[1][2] It is designed for researchers requiring a robust understanding of this vicinal diamine derivative to optimize lead compounds for oral bioavailability and blood-brain barrier (BBB) penetration.[1][2]
Chemical Identity & Structural Analysis[1][2][3][4]
The molecule features a chiral center at the C2 position of the ethylamine chain, creating a dense stereochemical environment.[1][2]
| Property | Detail |
| IUPAC Name | 2-(Morpholin-4-yl)-2-(oxolan-3-yl)ethan-1-amine |
| Common Name | |
| Molecular Formula | |
| Molecular Weight | 200.28 g/mol |
| SMILES | NCC(N1CCOCC1)C2COCC2 |
| Key Pharmacophores | Morpholine (Solubilizer), Oxolane (H-bond Acceptor), Primary Amine (Linker/Binder) |
Structural Logic
The oxolane-3-yl moiety acts as a bioisostere for phenyl or alkyl groups, reducing lipophilicity (LogP) while maintaining steric bulk.[1][2] The morpholine ring at the
Physicochemical Properties (Calculated & Predicted)
As a Senior Application Scientist, I have synthesized the following profile using consensus molecular descriptors. These values are critical for predicting ADME (Absorption, Distribution, Metabolism, Excretion) behavior.[1][2]
Table 1: Core Physicochemical Parameters[1][2]
| Parameter | Value (Consensus) | Interpretation |
| cLogP | 0.15 ± 0.3 | Ideal for CNS entry. The low positive LogP suggests good water solubility without sacrificing membrane permeability.[1][2] |
| TPSA | 55.0 | High Permeability. Well below the 90 |
| H-Bond Donors | 2 (Primary Amine) | Facilitates specific binding interactions.[1][2] |
| H-Bond Acceptors | 4 (2 Ethers, 2 Nitrogens) | High potential for water solvation.[1][2] |
| Rotatable Bonds | 4 | Moderate flexibility, reducing entropic penalty upon binding.[1][2] |
| 8.2 ± 0.2 | Predominantly protonated at physiological pH (7.4).[1] | |
| 9.8 ± 0.2 | Fully protonated at physiological pH.[1] | |
| Solubility (pH 7.4) | > 10 mg/mL | Highly soluble due to di-cationic character at pH < 8.[1][2] |
Solubility & Lipophilicity Insight
The compound exhibits a pH-dependent LogD .[1][2] At pH 7.4, both nitrogen centers are partially to fully protonated, making the effective distribution coefficient (LogD) significantly lower than the intrinsic LogP.[1][2] This makes the compound an excellent candidate for fragment-based drug discovery (FBDD) where high solubility is required for screening at high concentrations.[1][2]
Synthetic Methodology: The Strecker-Reduction Protocol[1][2]
While direct alkylation is possible, it often leads to over-alkylation or elimination byproducts.[1][2] The most robust, self-validating protocol for synthesizing this scaffold is the Strecker Synthesis followed by Nitrile Reduction .[1][2] This route ensures correct regiochemistry at the sterically crowded C2 position.[1][2]
Experimental Workflow
Step 1: Strecker Reaction (Formation of the ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">
-aminonitrile)[1]
-
Reagents: Tetrahydrofuran-3-carboxaldehyde (1.0 eq), Morpholine (1.1 eq), TMSCN (Trimethylsilyl cyanide) or KCN/Acetic Acid (1.2 eq).[1][2]
-
Mechanism: The aldehyde condenses with morpholine to form an iminium ion, which is intercepted by the cyanide nucleophile.[1][2]
-
Outcome: 2-(Morpholin-4-yl)-2-(oxolan-3-yl)acetonitrile.
Step 2: Nitrile Reduction (Formation of the diamine)[1][2]
-
Reagents:
(Lithium Aluminum Hydride) or Raney Nickel/H2.[1]ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -
Conditions: Reflux in anhydrous THF (for
) or 50 psi (for hydrogenation). -
Purification: Acid-base extraction.[1][2] The product is basic; extract into aqueous HCl, wash organics, basify aqueous layer, and extract into DCM.[1][2]
Figure 1: The Strecker-Reduction pathway provides a high-yielding, regioselective route to the target scaffold, avoiding the elimination side-reactions common in halide displacement.[1][2]
Handling, Stability & Storage
To ensure experimental reproducibility, the following handling protocols must be strictly observed.
Stability Profile
-
Hygroscopicity: The free base is hygroscopic .[1][2] It readily absorbs atmospheric moisture and
to form carbamates/carbonates.[1]ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -
Oxidation: The morpholine nitrogen is susceptible to N-oxide formation if exposed to strong oxidants (e.g., mCPBA, peroxides) or prolonged air exposure in solution.[1][2]
-
Thermal: Stable up to ~120°C. Decomposes via Hofmann elimination at higher temperatures under basic conditions.[1][2]
Storage Protocol
-
Form: Store as the dihydrochloride salt (2HCl) for maximum stability. The salt is a non-hygroscopic solid.[1][2]
-
Conditions: -20°C, under Argon/Nitrogen atmosphere.
-
Re-constitution: When generating the free base for reactions, use fresh anhydrous solvents (DCM or THF) and use immediately.
Applications in Drug Discovery[1][2][8]
This compound is not merely a reagent; it is a privileged substructure .[1][2][3]
-
Kinase Inhibitors: The 1,2-diamine motif mimics the hinge-binding region of ATP.[1][2] The oxolane ring provides a vector to explore the ribose-binding pocket or solvent-exposed regions.[1][2]
-
GPCR Ligands: The morpholine group is a classic "affinity clamp" for aminergic GPCRs (Dopamine, Serotonin), while the oxolane modulates selectivity against hERG channels by reducing lipophilicity compared to a phenyl ring.[1][2]
-
PROTAC Linkers: The primary amine serves as an attachment point for E3 ligase ligands, while the morpholine/oxolane core improves the physicochemical properties (solubility) of the linker chain.[1][2]
Comparative Advantage
Compared to the phenyl analog (2-morpholino-2-phenylethanamine), the oxolane derivative offers:
-
Higher
Character (Improved clinical success probability per "Escape from Flatland" theory). -
Reduced Aromaticity (Lower risk of
stacking induced aggregation).[1]ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">
References
-
Morpholine Scaffolds in Medicinal Chemistry
-
Strecker Synthesis Methodology
-
Tetrahydrofuran (Oxolane)
-
Physicochemical Calculation Standards
